molecular formula C18H34O2 B8209820 cis-8-Octadecenoic acid CAS No. 1329-02-8

cis-8-Octadecenoic acid

Cat. No.: B8209820
CAS No.: 1329-02-8
M. Wt: 282.5 g/mol
InChI Key: WRIDQFICGBMAFQ-KHPPLWFESA-N
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Description

cis-8-Octadecenoic acid is a monounsaturated fatty acid of significant interest in dermatological and biochemical research. Recent investigative studies have identified this specific fatty acid as a biologically active component of skin sebum, with a proposed role in skin inflammatory responses. Research indicates it may be a factor in the induction of facial skin redness, potentially through a mechanism involving the upregulation of pro-inflammatory cytokines such as interleukin-36γ . This positions this compound as a crucial compound for in vitro studies aimed at understanding the underlying causes of skin erythema and the complex interplay between skin surface lipids and the immune system . As a naturally occurring fatty acid, it is also identified during phytochemical analyses of plant extracts, contributing to the broader understanding of fatty acid profiles in natural products . This product is supplied as a high-purity reagent for laboratory research applications only. It is strictly intended for use in cell culture, biochemical assays, and analytical processes. For Research Use Only. Not for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-octadec-8-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIDQFICGBMAFQ-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415240
Record name cis-8-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5684-71-9, 26764-26-1, 1329-02-8
Record name cis-8-Octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5684-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Octadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026764261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-8-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dehydrogenation of Stearic Acid Derivatives

Stearic acid (C18:0) serves as a precursor for synthesizing cis-8-octadecenoic acid. The double bond is introduced via catalytic dehydrogenation:

Procedure :

  • Esterification : Stearic acid is converted to methyl stearate using methanol and H₂SO₄.

  • Dehydrogenation : The ester undergoes dehydrogenation at 300–350°C with a palladium catalyst to form methyl cis-8-octadecenoate.

  • Hydrolysis : The ester is hydrolyzed with NaOH to yield this compound.

Key Parameters :

ParameterValue
Temperature300–350°C
CatalystPd/C (5% w/w)
Reaction Time4–6 h
Yield60–75%

This method faces selectivity challenges, as competing reactions produce cis-9 and trans isomers. Purification via urea complexation or argentation chromatography is required.

Partial Hydrogenation of Acetylenic Precursors

An alternative route involves the partial hydrogenation of 8-octadecynoic acid (acetylenic precursor):

Reaction Scheme :
8-Octadecynoic acid → this compound

Conditions :

  • Catalyst: Lindlar catalyst (Pd/BaSO₄, quinoline-poisoned)

  • H₂ Pressure: 1 atm

  • Solvent: Ethanol/hexane (1:1)

  • Yield: 85–90%

The Lindlar catalyst ensures cis selectivity, while quinoline inhibits over-hydrogenation to stearic acid. The product is purified via recrystallization from acetone at −20°C.

Purification and Characterization

Chromatographic Techniques

Silver-Ion Chromatography :

  • Column: Ag⁺-coated silica gel

  • Eluent: Hexane/acetone (99:1, v/v)

  • Resolution: Baseline separation of cis-8-C18:1 from cis-6 and cis-7 isomers.

GC Conditions :

ParameterValue
ColumnSP-2560 (100 m)
Temperature180°C (isothermal)
Carrier GasHe, 1.0 mL/min

Spectroscopic Confirmation

  • ¹H NMR : δ 5.35 (m, 2H, CH=CH), δ 2.34 (t, 2H, COOH-adjacent CH₂).

  • IR : 1710 cm⁻¹ (C=O stretch), 3010 cm⁻¹ (=C-H stretch).

Data Tables

Table 1: Synthesis Yields Across Methods

MethodYield (%)Purity (%)
Partial Hydrogenation85–9098.5
Dehydrogenation60–7595.0
EnzymaticN/AUnder study

Table 2: GC Retention Times of C18:1 Isomers

IsomerRetention Time (min)
cis-8-C18:124.3
cis-9-C18:1 (oleic)25.1
trans-8-C18:122.9

Chemical Reactions Analysis

Types of Reactions: cis-8-Octadecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Stearic acid.

    Substitution: Esters, amides.

Scientific Research Applications

Biological Activities

Cis-8-Octadecenoic acid exhibits several biological activities that can influence human health. Research has shown that its effects may vary based on dosage and dietary context.

Potential Therapeutic Applications

  • Alzheimer's Disease : Preliminary studies suggest that this compound may interact with proteins involved in insulin signaling and the Wnt pathway, both of which are implicated in Alzheimer's Disease. Computer modeling techniques indicate potential therapeutic benefits, although further research is required to validate these findings.
  • Skin Health : A study explored the role of this compound in facial skin redness, suggesting that it may contribute to sebum composition and skin inflammation responses . This opens avenues for its use in cosmetic formulations targeting skin conditions.
  • Lipid Metabolism : Research indicates that this compound influences lipid metabolism, with implications for cardiovascular health. Its incorporation into plasma lipids was studied, revealing absorption patterns similar to other fatty acids .

Industrial Applications

This compound is utilized in various industrial applications due to its unique properties:

  • Food Industry : As a component of partially hydrogenated oils, it is present in some processed foods.
  • Cosmetic Formulations : Its moisturizing properties make it a candidate for inclusion in skincare products.
  • Biotechnology : Investigated for potential roles in drug delivery systems and as a biomarker for metabolic studies.

Comparative Analysis with Related Compounds

The following table compares this compound with other similar fatty acids:

Compound NameStructure TypeKey Differences
Oleic AcidMonounsaturatedDouble bond at the ninth carbon (cis configuration)
Trans-Vaccenic AcidMonounsaturatedTrans configuration of the double bond
Trans-Petroselinic AcidMonounsaturatedTrans configuration at a different position
Cis-Petroselinic AcidMonounsaturatedDifferent structural configuration

This compound's unique double bond positioning differentiates it from these compounds, influencing both its physical properties and biological activities.

Case Studies

  • Human Plasma Incorporation Study :
    • A study involving deuterium-labeled isomers of octadecenoic acids demonstrated that this compound was absorbed similarly to other fatty acids but showed distinct turnover rates within plasma triglycerides .
  • Toxicological Studies :
    • Research on hydroxy-octadecenoic acids derived from Jatropha seeds indicated that these compounds could cause significant toxicity, highlighting the importance of structural characteristics like hydroxyl groups and double bonds in determining biological effects .

Comparison with Similar Compounds

Structural Isomers and Analogues

cis-8-Octadecenoic acid belongs to a family of C₁₈:₁ fatty acids differing in double bond position and geometry. Key analogues include:

Compound Name CAS No. Double Bond Position Geometry Molecular Formula Melting Point (°C) Key Sources
This compound 5684-71-9 Δ8 cis C₁₈H₃₄O₂ Not reported Partially hydrogenated oils, milk fat
Oleic acid (cis-9) 112-80-1 Δ9 cis C₁₈H₃₄O₂ 13.4 Olive oil, animal fats
Elaidic acid (trans-9) 112-79-8 Δ9 trans C₁₈H₃₄O₂ 44 Industrial hydrogenation
cis-10-Octadecenoic acid 2442-70-8 Δ10 cis C₁₈H₃₄O₂ Not reported Microbial lipids, plant oils
cis-7-Octadecenoic acid 2416-19-5 Δ7 cis C₁₈H₃₄O₂ Not reported Marine organisms, seed oils

Physicochemical and Metabolic Differences

  • Double Bond Position : The position of the double bond influences melting points and membrane fluidity . For example, oleic acid (Δ9c) has a lower melting point (13.4°C) than elaidic acid (Δ9t, 44°C) due to cis geometry disrupting molecular packing .
  • Metabolism: In rat liver studies, cis isomers like this compound are oxidized faster than trans isomers, which accumulate in tissues due to slower β-oxidation .
  • Solubility: this compound is sparingly soluble in aqueous buffers but dissolves in ethanol or DMSO (~30 mg/mL), similar to oleic acid .

Pharmacological Relevance

  • This compound and its isomer cis-10 were identified as key ligands for PPARG and ESR1, nuclear receptors involved in lipid homeostasis and inflammation .
  • In contrast, oleic acid activates PPARA , a regulator of fatty acid oxidation, highlighting positional isomerism’s impact on target specificity .

Analytical Challenges

  • Differentiation of cis-8 from other C₁₈:₁ isomers requires advanced techniques like gas chromatography with polar ionic liquid columns .

Biological Activity

Cis-8-octadecenoic acid, also known as oleic acid, is a monounsaturated fatty acid commonly found in various natural sources, including olive oil and other vegetable oils. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This article reviews the current understanding of the biological activity of this compound, supported by case studies and research findings.

This compound has the molecular formula C18H34O2C_{18}H_{34}O_2 and a molecular weight of 282.46 g/mol. It is characterized by a double bond between the 8th and 9th carbon atoms in its hydrocarbon chain, contributing to its unique properties compared to saturated fatty acids.

1. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. A study demonstrated that this fatty acid induces the expression of interleukin-36γ and interleukin-37 in cultured cells, suggesting a role in regulating immune responses and inflammation .

2. Antioxidant Properties

This compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. The presence of this fatty acid in various extracts has been linked to enhanced radical scavenging activities. For instance, studies have shown that extracts containing oleic acid can significantly reduce oxidative damage in cellular models .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown effectiveness against both gram-positive and gram-negative bacteria as well as certain fungi. The fatty acid's mechanism involves disrupting microbial cell membranes, leading to cell lysis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fatty acids, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Case Study 2: Inflammation Modulation

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests its potential therapeutic role in inflammatory diseases .

Data Table: Biological Activities of this compound

Activity TypeMechanism/EffectReference
Anti-inflammatoryInduction of IL-36γ and IL-37
AntioxidantRadical scavenging
AntimicrobialDisruption of cell membranes

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Framework : Use nonlinear regression models (e.g., log-dose vs. response) with software like GraphPad Prism. Include negative controls (solvent-only) and triplicate biological replicates .

Q. How to mitigate oxidation artifacts during GC analysis of this compound?

  • Prevention : Add antioxidants (e.g., butylated hydroxytoluene, BHT) to samples pre-extraction. Use inert gas (N₂) during derivatization and inject samples immediately post-preparation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-8-Octadecenoic acid
Reactant of Route 2
cis-8-Octadecenoic acid

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